molecular formula C₁₉H₂₀O₉ B1147721 garcimangosone D CAS No. 356055-68-0

garcimangosone D

Cat. No. B1147721
M. Wt: 392.36
InChI Key:
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Description

Garcimangosone D is a naturally occurring compound found in the leaves of Diospyros kaki . It is also present in Garcinia fruits, which are rich sources of nutrients, minerals, vitamins, dietary fibers, and bioactive compounds .


Molecular Structure Analysis

Garcimangosone D has a molecular formula of C19H20O9 . Its average mass is 392.357 Da and its monoisotopic mass is 392.110718 Da . It has 5 defined stereocentres .


Physical And Chemical Properties Analysis

Garcimangosone D has a density of 1.6±0.1 g/cm3, a boiling point of 718.7±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . Its enthalpy of vaporization is 110.3±3.0 kJ/mol . It has 9 H bond acceptors, 6 H bond donors, 5 freely rotating bonds, and 1 Rule of 5 violation .

Scientific Research Applications

  • Garcimangosone D, a benzophenone glucoside, was isolated from Garcinia mangostana and identified through spectral and chemical methods. This study contributed to understanding the chemical constituents of Garcinia mangostana (Huang et al., 2001).

  • Garcimangosone D, along with other xanthones, was found in Garcinia mangostana (mangosteen) and showed antioxidant activities. These compounds could be potential candidates for cancer chemopreventive agents (Jung et al., 2006).

  • A study on Psidium guajava L. (Myrtaceae) leaves found Garcimangosone D to have significant antibacterial activities against Escherichia coli and Staphylococcus aureus. This suggests its potential application in treating certain infectious diseases (Ukwueze et al., 2015).

  • Garcimangosone D, isolated from fruit hulls of Garcinia mangostana, inhibited Advanced Glycation Endproducts (AGEs) formation, which plays a role in diabetic complications. This compound acted on the levels of Amadori product and protein aggregation, suggesting its potential in managing diabetic complications (Abdallah et al., 2016).

Future Directions

The future directions of research on garcimangosone D could involve more extensive explorations, especially in pharmacokinetic, pharmacodynamic, and garcimangosone D targeting effects . These studies are widely open to be carried out for future research .

properties

IUPAC Name

[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O9/c20-8-13-16(24)17(25)18(26)19(28-13)27-12-7-10(21)6-11(22)14(12)15(23)9-4-2-1-3-5-9/h1-7,13,16-22,24-26H,8H2/t13-,16-,17+,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXXIROIENJKKR-LQDZTQBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316658
Record name Garcimangosone D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

garcimangosone D

CAS RN

356055-68-0
Record name Garcimangosone D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356055-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garcimangosone D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
90
Citations
YL Huang, CC Chen, YJ Chen, RL Huang… - Journal of Natural …, 2001 - ACS Publications
… Thus, glucose was determined to be at C-2, and 4 was determined to be 2,4-dihydroxy-6-O-β-d-glucoside-benzophenone and named garcimangosone D. In the 1 H NMR spectrum of 4, …
Number of citations: 117 pubs.acs.org
R Ohno, N Moroishi, H Sugawa, K Maejima… - Journal of clinical …, 2015 - jstage.jst.go.jp
… In particular, benzophenone compounds, ie, garcimangosone D and rhodanthenone B, … We observed that rhodanthenone B and garcimangosone D were 0.08% and less than 0.01…
Number of citations: 50 www.jstage.jst.go.jp
SE Ukwueze, PO Osadebe, FBC Okoye - Natural product research, 2015 - Taylor & Francis
… from that of the reported Garcimangosone D in that it showed … H-5, respectively, of Garcimangosone D. This confirms the loss … from the previously reported Garcimangosone D by a …
Number of citations: 27 www.tandfonline.com
HM Abdallah, H El-Bassossy, GA Mohamed… - Molecules, 2016 - mdpi.com
… Recently, only garcimangosone D (1) showed strong activity as a pentosidine formation inhibitor [17]. Anti-AGE formation activity could occur through inhibition of radical chain reaction …
Number of citations: 71 www.mdpi.com
Y Dai, XJ He, GX Zhou, H Kurihara… - Journal of Asian …, 2008 - Taylor & Francis
… Their structures were determined as garcimangosone D (4) [Citation7], 2,4,6-trihydroxy-acetophenone-6-O-β-d-glucopyranoside (5) [Citation10], and 2,4,6-trihydroxy-acetophenone-4-O-…
Number of citations: 17 www.tandfonline.com
Q Ma, H Xie, Y Jiang, X Wei - Journal of Functional Foods, 2014 - Elsevier
The pericarp of Litchi chinensis was reported to be a rich source of antioxidants. This study aimed to identify the chemical structures present in litchi pericarp with antioxidant activity. …
Number of citations: 19 www.sciencedirect.com
HM Abdallah, HM El-Bassossy… - BMC …, 2016 - bmccomplementmedtherapies …
… Bioassay-guided fractionation of GMT revealed isolation of garcimangosone D (1), aromadendrin-8-C-β-D-glucopyranoside (2), 2,4,3′-trihydroxy benzophenone-6-O-β-D-…
GA Mohamed, SRM Ibrahim - Phytochemistry Letters, 2020 - Elsevier
… methoxy-2,3-dihydroflavon-3-ol (9)], and six known metabolites [β-mangostin (1), garcinone E (2), α-mangostin (3), mangostanaxanthone IV (4), epicatechin (6), and garcimangosone D (…
Number of citations: 13 www.sciencedirect.com
GA Mohamed, AM Al-Abd, AM El-Halawany… - Journal of …, 2017 - Elsevier
Ethnopharmacological relevance Cancer has proceeded to surpass one of the most chronic illnesses to be the major cause of mortality in both the developing and developed world. …
Number of citations: 142 www.sciencedirect.com
HMAM ElBassossy - … CENTRAL LTD, 236 GRAYS INN RD …, 2016 - publications.zu.edu.eg
Results: Bioassay-guided fractionation of GMT revealed isolation of garcimangosone D (1), aromadendrin-8-C-beta-D-glucopyranoside (2), 2, 4, 3'-trihydroxy benzophenone-6-O-beta-D…
Number of citations: 0 www.publications.zu.edu.eg

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